3-(2-Piperidyl)-1-propanol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

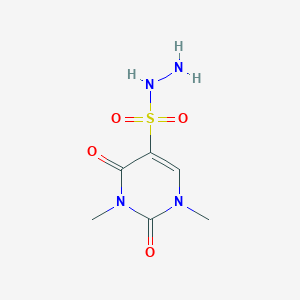

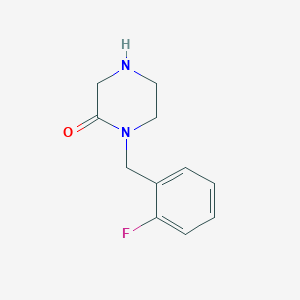

3-(2-Piperidyl)-1-propanol Hydrochloride is a chemical compound with the molecular formula C8H18ClNO . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H18ClNO . The molecular weight is 179.69 .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 179.69 . The storage temperature is +4°C .

Scientific Research Applications

Antispasmodic and Parkinsonism Treatment

Trihexyphenidyl, a derivative of 3-(2-Piperidyl)-1-propanol hydrochloride, has been studied extensively for its antispasmodic properties. It has been utilized in the treatment of Parkinson's disease, showing effectiveness in reducing symptoms. In a study conducted by Doshay and Constable (1949), trihexyphenidyl was evaluated in 117 cases of Parkinsonism, demonstrating favorable results in the management of this condition (Doshay & Constable, 1949).

Psychotoxic Effects Research

Benzhexol hydrochloride, another derivative, has been the subject of research due to its psychotoxic effects. Stephens (1967) explored the drug's impact, noting its antispasmodic effectiveness and reduced side effects compared to atropine sulphate (Stephens, 1967).

Solid-state Characterization

Research has also delved into the solid-state characterization of similar compounds, providing insights into their thermodynamic stability and physical properties. Schmidt (2005) conducted a detailed study on falicaine hydrochloride and isomorphic dyclonine hydrochloride, homologous to this compound, revealing valuable information about their physical states (Schmidt, 2005).

Comparative Treatment Studies

Comparative studies have also been conducted, assessing the effectiveness of trihexyphenidyl against other drugs in treating geriatric Parkinsonism. Strang (1965) compared trihexyphenidyl with orphenadrine, highlighting the varied therapeutic challenges and drug sensitivities in elderly patients (Strang, 1965).

Antiviral Activity Research

Research on 1-Phenyl-3-amino-1-propanol Derivatives, closely related to this compound, has shown effectiveness against influenza A virus and Japanese B encephalitis virus. Takada (1961) synthesized and tested several compounds, finding significant antiviral activities in specific derivatives (Takada, 1961).

Cytotoxic and Anticancer Research

Dimmock et al. (1998) explored the cytotoxicity and anticancer potential of 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides, which include structural features similar to this compound. These compounds showed significant activity against various cancer cell lines, indicating potential as anticancer agents (Dimmock et al., 1998).

Carbonic Anhydrase Inhibitory Studies

Unluer et al. (2016) synthesized Mannich bases with piperidine moieties and assessed their cytotoxicity and carbonic anhydrase inhibitory activities. These studies contribute to understanding the broader potential of compounds structurally related to this compound (Unluer et al., 2016).

Mechanism of Action

Target of Action

3-(2-Piperidyl)-1-propanol Hydrochloride, also known as 3-(Piperidin-2-yl)propan-1-ol hydrochloride, is a derivative of piperidine . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to have a wide range of biological activities . For instance, methylphenidate, a piperidine derivative, has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Biochemical Pathways

Piperidine derivatives are known to have a wide range of pharmacological applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

Biochemical Analysis

Biochemical Properties

3-(2-Piperidyl)-1-propanol Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carboxylesterase 1 (CES1A1), a serine esterase involved in the hydrolysis of ester and amide bonds . This interaction is essential for the compound’s metabolic processing and pharmacological activity. Additionally, this compound may interact with neurotransmitter transporters, influencing the levels of neurotransmitters such as dopamine and norepinephrine .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the dopamine and norepinephrine reuptake pathways, thereby altering neurotransmitter levels in neuronal cells . This modulation can impact cell signaling and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as CES1A1, by binding to their active sites and preventing substrate access . This inhibition can lead to changes in gene expression and cellular function. Additionally, the compound’s interaction with neurotransmitter transporters can result in altered neurotransmitter levels, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and alterations in cardiovascular function . Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CES1A1, which hydrolyzes the compound into its inactive metabolites . These metabolic pathways are crucial for the compound’s pharmacokinetics and pharmacodynamics. The interaction with CES1A1 and other enzymes can influence metabolic flux and metabolite levels, affecting the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with neurotransmitter transporters, facilitating its uptake and distribution in neuronal tissues . This interaction can affect the compound’s localization and accumulation, influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and transporters, determining its biochemical and pharmacological effects.

Properties

IUPAC Name |

3-piperidin-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYHGTJWECNNBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90226-88-3 |

Source

|

| Record name | 2-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90226-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/structure/B1357665.png)

![2-[4-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1357676.png)

![2'-Cyano-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1357677.png)